
3 inverted exclamation marka-Sialyl-N-acetyllactosamine-|A-ethylamine Na salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3 Inverted Exclamation Marka-Sialyl-N-acetyllactosamine-|A-ethylamine Na Salt (3 Inverted Exclamation Marka-SLN-A-EA) is a synthetic glycan that has been widely used in scientific research due to its unique chemical structure and biological properties. 3 Inverted Exclamation Marka-SLN-A-EA is a type of sialic acid, a family of nine-carbon sugars that are found on the cell surface of many organisms and are important for the recognition and binding of the cell to other cells. 3 Inverted Exclamation Marka-SLN-A-EA has been used in a variety of applications, such as in the development of therapeutic drugs, as a tool to study the structure and function of glycoproteins, and as a model for the study of sialic acid-mediated cell-cell recognition.
Wissenschaftliche Forschungsanwendungen
3 Inverted Exclamation Marka-SLN-A-EA has been used in a variety of scientific research applications. It has been used as a tool to study the structure and function of glycoproteins and to study the recognition and binding of cells to other cells. It has also been used in the development of therapeutic drugs, such as vaccines and cancer treatments. Additionally, 3 Inverted Exclamation Marka-SLN-A-EA has been used as a model for the study of sialic acid-mediated cell-cell recognition.
Wirkmechanismus
The mechanism of action of 3 Inverted Exclamation Marka-SLN-A-EA is not fully understood. It is believed that the sialic acid moiety of the molecule binds to receptors on the cell surface and triggers a variety of biochemical and physiological responses. Additionally, it is believed that the ethylamine moiety of the molecule may interact with proteins and other molecules on the cell surface, leading to further biochemical and physiological responses.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3 Inverted Exclamation Marka-SLN-A-EA are not fully understood. However, it is believed that the molecule may interact with proteins and other molecules on the cell surface, leading to the activation of various signaling pathways and the production of various biochemical and physiological responses. These responses may include the inhibition of cell proliferation, the stimulation of cell migration, the stimulation of immune responses, and the modulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3 Inverted Exclamation Marka-SLN-A-EA in laboratory experiments include its availability and its ease of synthesis. Additionally, its unique chemical structure allows for the study of sialic acid-mediated cell-cell recognition. The limitations of using 3 Inverted Exclamation Marka-SLN-A-EA in laboratory experiments include its lack of stability in aqueous solutions and its potential to cause cytotoxicity in some cell types.
Zukünftige Richtungen
For research involving 3 Inverted Exclamation Marka-SLN-A-EA include the development of methods for the efficient synthesis of the molecule, the development of methods for the stabilization of the molecule in aqueous solutions, the development of methods for the delivery of the molecule to target cells, and the development of methods for the study of the molecule’s biochemical and physiological effects. Additionally, further research is needed to better understand the mechanism of action of the molecule and to identify its potential therapeutic applications.
Synthesemethoden
3 Inverted Exclamation Marka-SLN-A-EA can be synthesized in a variety of ways. One method involves the condensation of N-acetyl-D-lactosamine with 2-amino-2-deoxy-3-O-methyl-D-glucose, followed by the addition of ethylamine and the subsequent alkylation of the resulting product with 3-chloro-2-ethyl-1-propene. This method has been used to prepare 3 Inverted Exclamation Marka-SLN-A-EA with a purity of 95%. Another method involves the condensation of N-acetyl-D-lactosamine with 2-amino-2-deoxy-3-O-methyl-D-glucose, followed by the addition of ethylamine and the subsequent alkylation of the resulting product with 3-chloro-2-ethyl-1-propene and the subsequent reduction of the resulting product with sodium borohydride. This method has been used to prepare 3 Inverted Exclamation Marka-SLN-A-EA with a purity of 99%.
Eigenschaften
IUPAC Name |
sodium;(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-6-(2-aminoethoxy)-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H47N3O19.Na/c1-9(34)29-15-11(36)5-27(26(42)43,48-22(15)17(38)12(37)6-31)49-23-18(39)13(7-32)45-25(20(23)41)47-21-14(8-33)46-24(44-4-3-28)16(19(21)40)30-10(2)35;/h11-25,31-33,36-41H,3-8,28H2,1-2H3,(H,29,34)(H,30,35)(H,42,43);/q;+1/p-1/t11-,12+,13+,14+,15+,16+,17+,18-,19+,20+,21+,22+,23-,24+,25-,27-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBVVXGVIYYDGY-LCVLAKRLSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2C(C(OC(C2O)OC3C(OC(C(C3O)NC(=O)C)OCCN)CO)CO)O)O.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)OCCN)CO)CO)O)O.[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46N3NaO19 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
739.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3 inverted exclamation marka-Sialyl-N-acetyllactosamine-|A-ethylamine Na salt | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

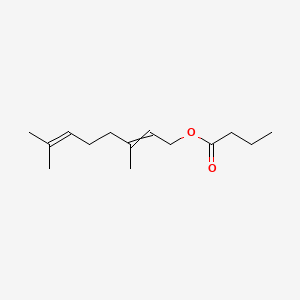
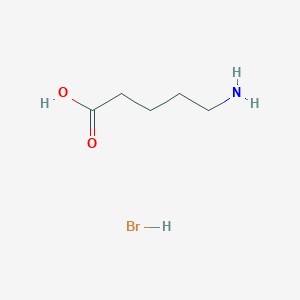
![Ethyl 2-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]acetate](/img/structure/B3028527.png)

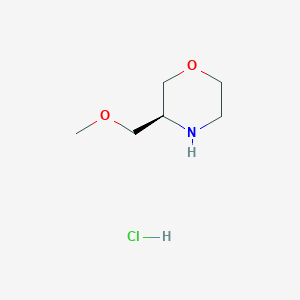
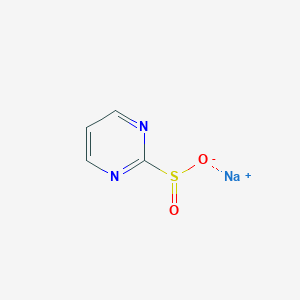


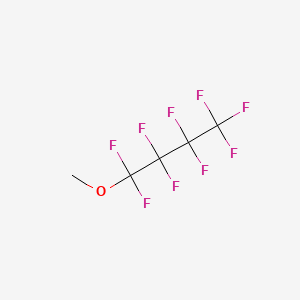
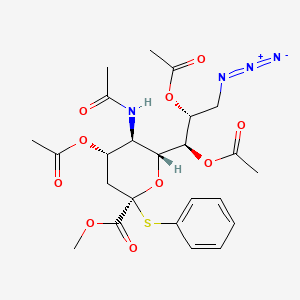
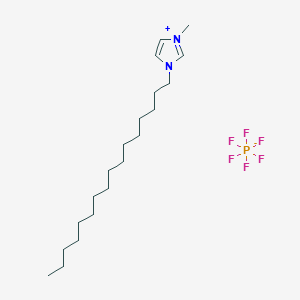
![(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,8S,9S,12S,13S,15S,16R,18R)-16-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-15-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B3028543.png)
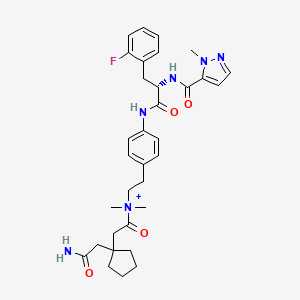
![Bis-(4-bromo-phenyl)-[1,1';4',1'']terphenyl-4-yl-amine](/img/structure/B3028546.png)